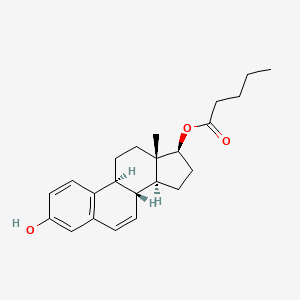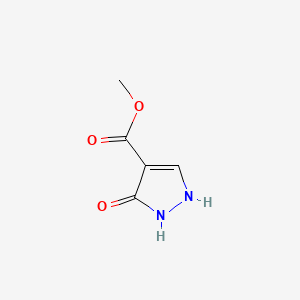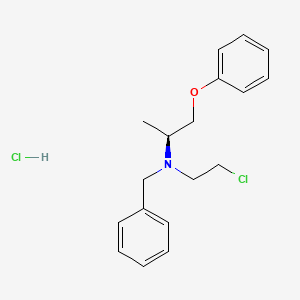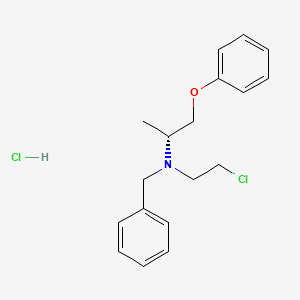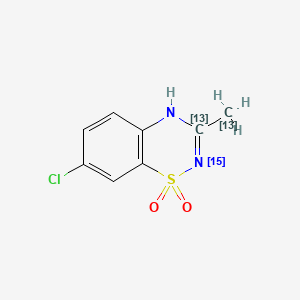
Diazoxide-15N,13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazoxide-15N,13C2 is a stable isotope analogue of Diazoxide . Diazoxide is a non-diuretic benzothiadiazine derivative that activates ATP-sensitive potassium channels . It is chemically related to thiazide diuretics but does not inhibit carbonic anhydrase and does not have chloriuretic or natriuretic activity . Diazoxide is commonly used in the treatment of hyperinsulinaemic hypoglycemia due to its ability to inhibit insulin release .
Synthesis Analysis
The synthesis of this compound involves the use of 15N labeling followed by an analysis of 13C–15N and 1H–15N coupling constants in solution . This approach allows us to significantly expand and supplement the scope of NMR techniques for heterocyclic compounds . Moreover, methods for the incorporation of 15N atoms into the cores of various N-heterocycles have been collected in this work .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of Diazoxide, with the addition of the 15N and 13C2 isotopes . The molecular formula is C8H7ClN2O2S . The IUPAC name is 7-chloro-3-(1-13C)methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of Diazoxide. The 15N labeling followed by an analysis of 13C–15N and 1H–15N coupling constants in solution can be used as a tool to study the structural aspects and pathways of chemical transformations .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be similar to those of Diazoxide. The molecular weight is 233.65 . The compound has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and no rotatable bonds .
Aplicaciones Científicas De Investigación
Investigación en Fisiología Vegetal
Diazoxide-15N,13C2: se utiliza en fisiología vegetal para estudiar los procesos y vías metabólicas. El etiquetado isotópico ayuda a rastrear el movimiento y la transformación de nutrientes dentro del sistema vegetal, proporcionando información sobre el crecimiento y desarrollo de las plantas en diversas condiciones ambientales .
Estudios de Estrés y Defensa de las Plantas
Los investigadores utilizan This compound para investigar las respuestas de las plantas a los factores estresantes bióticos y abióticos. Al rastrear las etiquetas isotópicas, los científicos pueden comprender cómo las plantas movilizan los recursos en respuesta al estrés y activan los mecanismos de defensa .
Ciencias Relacionadas con el Metabolismo
En las ciencias relacionadas con el metabolismo, This compound sirve como trazador para explorar las vías metabólicas y los flujos. Ayuda en la cuantificación y el análisis de las reacciones metabólicas, especialmente en el contexto de la utilización de nutrientes y la producción de energía dentro de los organismos vivos .
Lixiviación y Degradación del Glifosato
El compuesto se aplica en estudios ambientales para evaluar la lixiviación y degradación de herbicidas como el glifosato. El etiquetado isotópico con This compound permite un seguimiento preciso del movimiento del glifosato a través de los sistemas del suelo y del agua, ayudando a comprender su impacto ambiental .
Espectrometría de Masas de Relación Isotópica (IR-MS)
This compound: se utiliza en espectrometría de masas de relación isotópica para calibrar instrumentos y validar metodologías. Las etiquetas isotópicas estables proporcionan un estándar para medir la abundancia relativa de isótopos en varias muestras, lo cual es crucial para datos precisos y confiables .
Investigación sobre el Tratamiento de la Hipoglucemia Hiperinsulinémica
En la investigación médica, This compound se menciona en estudios que investigan el tratamiento de la hipoglucemia hiperinsulinémica. Se utiliza para comprender la farmacodinamia y la farmacocinética del diazóxido, un fármaco utilizado para tratar esta afección .
Mecanismo De Acción
Target of Action
Diazoxide-15N,13C2 is a non-diuretic benzothiadiazine derivative that primarily targets ATP-sensitive potassium channels . These channels play a crucial role in regulating insulin release from the pancreas .
Mode of Action
This compound activates ATP-sensitive potassium channels . This activation leads to the hyperpolarization of the cell membrane, resulting in a decrease in calcium influx and subsequently reduced release of insulin . This mechanism of action is the mirror opposite of that of sulfonylureas, a class of medications used to increase insulin release in type 2 diabetics .
Biochemical Pathways
This compound operates via a PKC-dependent pathway to achieve protection against ischemia/reperfusion (I/R) injury . It also activates antioxidative pathways, which can prevent neurodegeneration . Furthermore, this compound preserves the microvascular integrity of I/R-injured tissues .
Pharmacokinetics
Diazoxide, a similar compound, is known to be metabolized in the liver through oxidation and sulfate conjugation . It has an elimination half-life of 21-45 hours and is excreted through the kidneys .
Result of Action
This compound effectively protects neurons from different neurotoxic insults . It decreases neuronal death in organotypic hippocampal slice cultures after excitotoxicity and preserves myelin sheath in organotypic cerebellar cultures exposed to pro-inflammatory demyelinating damage . Moreover, it inhibits insulin release, which is beneficial in the treatment of hyperinsulinaemic hypoglycemia .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in vitro and ex vivo environments have been used to demonstrate its neuroprotective effects . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Diazoxide-15N,13C2, like Diazoxide, interacts with ATP-sensitive potassium channels . It does not inhibit carbonic anhydrase and does not have chloriuretic or natriuretic activity . Its role in biochemical reactions primarily involves the activation of these potassium channels, which can influence various cellular processes.
Cellular Effects
This compound has been shown to protect NSC-34 motoneurons from glutamatergic, oxidative, and inflammatory damage . It also decreases neuronal death in organotypic hippocampal slice cultures after excitotoxicity and preserves myelin sheath in organotypic cerebellar cultures exposed to pro-inflammatory demyelinating damage .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of ATP-sensitive potassium channels . This activation leads to a decrease in insulin release, which is beneficial in the treatment of hyperinsulinaemic hypoglycemia . It also exhibits hypotensive activity and reduces arteriolar smooth muscle and vascular resistance .
Dosage Effects in Animal Models
In animal models, Diazoxide has been shown to limit infarct size after middle cerebral artery or unilateral carotid artery occlusion in rodents . It also preserves cerebrovascular function in newborn piglets, and reduces the activation of microglia after permanent, bilateral common carotid artery occlusion in rats .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as Diazoxide, which includes the activation of ATP-sensitive potassium channels . This activation can influence various cellular processes and metabolic fluxes.
Transport and Distribution
Given its similarity to Diazoxide, it is likely that it interacts with ATP-sensitive potassium channels and influences their activity .
Subcellular Localization
Given its biochemical properties and cellular effects, it is likely that it localizes to areas where ATP-sensitive potassium channels are present .
Propiedades
IUPAC Name |
7-chloro-3-(113C)methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)/i1+1,5+1,11+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLBFKVLRPITMI-SIFYJYOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[15N]S(=O)(=O)C2=C(N1)C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


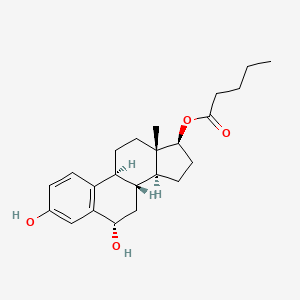
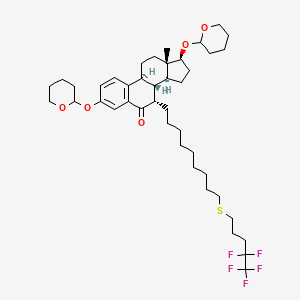
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-1-yl]acetate](/img/structure/B588979.png)

